molecular formula C15H22N2O B2854969 4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine CAS No. 2379971-68-1

4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine

Cat. No.: B2854969
CAS No.: 2379971-68-1
M. Wt: 246.354
InChI Key: ZDPYTRZLJPZEKL-UHFFFAOYSA-N
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Description

The compound “4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine” is a complex organic molecule that contains a pyridine ring and a piperidine ring. The piperidine ring is attached to the pyridine ring through a methoxy bridge. The piperidine ring also has a but-3-enyl group attached to it .


Molecular Structure Analysis

The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a piperidine ring, which is a six-membered ring with one nitrogen atom. These rings are connected by a methoxy group. The piperidine ring also has a but-3-enyl group attached to it .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the double bond in the but-3-enyl group could undergo addition reactions, and the methoxy group could be cleaved under acidic conditions .

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. It could be interesting to study its biological activity, given the presence of the pyridine and piperidine rings, which are common in many pharmaceuticals . Further studies could also explore its potential uses in materials science or as a building block in the synthesis of more complex molecules.

Properties

IUPAC Name

4-[(1-but-3-enylpiperidin-3-yl)methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-3-10-17-11-4-5-14(12-17)13-18-15-6-8-16-9-7-15/h2,6-9,14H,1,3-5,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPYTRZLJPZEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1CCCC(C1)COC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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